molecular formula C8H9NO2 B025157 (2-Nitroethyl)benzene CAS No. 6125-24-2

(2-Nitroethyl)benzene

Cat. No.: B025157
CAS No.: 6125-24-2
M. Wt: 151.16 g/mol
InChI Key: XAWCLWKTUKMCMO-UHFFFAOYSA-N
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Description

(2-Nitroethyl)benzene, also known as 1-Nitro-2-phenylethane, is an organic compound with the molecular formula C8H9NO2. It is a nitro compound where a nitro group is attached to an ethyl group, which in turn is bonded to a benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Nitroethyl)benzene can be synthesized through several methods. One common method involves the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the nitro group on the ethyl side chain .

Industrial Production Methods: In industrial settings, this compound is produced through a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which (2-Nitroethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary depending on the specific application and the nature of the chemical transformation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a nitro group and an ethyl group attached to a benzene ring. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-nitroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWCLWKTUKMCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210155
Record name (2-Nitroethyl)benzene
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-24-2
Record name 1-Nitro-2-phenylethane
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Record name (2-Nitroethyl)benzene
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Record name (2-Nitroethyl)benzene
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Record name (2-nitroethyl)benzene
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Synthesis routes and methods I

Procedure details

2-Phenylnitroethene (5.12 g, 34.3 mmol, from step 15a) was dissolved in CHCl3 /i-PrOH (410:85 mL) and SiO2 (51.4 g) was added. NaBH4 (5.2 g, 137 mmol) was added in portions, and the mixture was stirred for 90 minutes at room temperature. HCl (0.5N, 100, mL) was added, and the mixture was stirred for 30 minutes. The layers were separated, and the aqueous phase was extracted with methylene chloride. The organic layers were combine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel (eluting with ether:hexanes 1:30) to give the title compound as an oil (3.89 g, 75%).
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
CHCl3 i-PrOH
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
SiO2
Quantity
51.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
75%

Synthesis routes and methods II

Procedure details

A mixture of (trans)-β-Nitrostyrene (50.0 g, 0.335 mol), tris(triphenylphosphine)rhodium(I) chloride (10.7 g) and benzene (500 mL) at 50° C. was shaken under hydrogen at 50 psi for 14 hours and allowed to cool. The solution was rotoevaporated, suspended in petroleum ether-ether (9:1), and gravity filtered through a plug of fluorisil (80 g)/silica gel (300 g). The filtrate was rotoevaporated to a pale yellow oil; yield (49.5 g, 98%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring mixture of trans-β-nitrostyrene (5.25 g, 0.035 mol) and silica gel (10 g, 230-400 mesh) in chloroform (400 mL) and isopropanol (75 mL) at room temperature, was slowly added sodium borohydride (5.50 g, 0.145 mol) over a period of 45 min. The reaction mixture was stirred for an additional 15 min and then carefully quenched with 10% hydrochloric acid (20 mL). Separated solid was filtered and washed with chloroform (50 mL). Combined filtrate and washing was washed with water (1×20 mL), brine (1×20 mL) and dried over anhydrous sodium sulfate. Solvent evaporation at reduced pressure gave a crude material which was purified by flash chromatography (silica gel, 8% ethyl acetate-hexane) to give 2.86 g of 1-nitro-2-phenylethane as a colorless oil (spicy odor); Rf (10% ethyl acetate in hexane) : 0.40; 1H-NMR (300 MHz, CDCl3) 7.40-7.20 (m, 5H), 4.60 (t, 2H), 3.30 (t, 2H).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 500 mL round-bottom flask N,N′-dibenzylethylenediamine diacetate (4.78 g, 13 mmol) and 1-nitrooctadecane (3, 3.97 g, 13 mmol) are dissolved in 1:1 toluene/methanol (100 mL). Paraformaldehyde (1.39 g, 46.5 mmol) is added portion wise to the solution and the resulting suspension is refluxed. The mixture becomes homogeneous (dissolution of paraformaldehyde) and after 3 h at reflux, the mixture is cooled and evaporated in vacuo. The residue is recrystallized from ethanol, obtaining pure 4 (4.38 g, 61%) as colorless solid. M.p. 70-72° C. (EtOH), ESI-MS: 586 (MNa+), 564 (MH+); (Calc. for C36H57N3O2: 563 u.m.a.).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
toluene methanol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
61%

Synthesis routes and methods V

Procedure details

In a 500 mL two-necked flask equipped with a thermometer and a pressure-equalizing dropping funnel, NaBH4 (5.33 g, 0.140 mol) was suspended in 1,4-dioxane/ethanol (100 mL/30 ml). ≈-Nitrostyrene (3, 10.0 g, 67.0 mmol) in 1,4-dioxane (100 mL) was added dropwise to the solution over 45 minutes, keeping the temperature below 30° C. A fine slurry formed during the addition. After the addition the reaction mixture was stirred overnight, then ice/water (125 mL) was added, and a 50% solution of acetic acid was added to neutralize excess NaBH4; the clear solution was then concentrated in vacuo and the residue was dissolved in water and extracted twice with CH2Cl2. The organic phase was washed with water (2×30 mL) and brine (1×30 mL), dried (Na2SO4), filtered and evaporated in vacuo obtaining 4 (8.40 g, 83%) as yellow oil. ESI-MS: 152 (MH+) (Calc. for C8H9NO2: 151).
Name
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,4-dioxane ethanol
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Nitroethyl)benzene
Reactant of Route 2
(2-Nitroethyl)benzene
Reactant of Route 3
(2-Nitroethyl)benzene
Reactant of Route 4
(2-Nitroethyl)benzene
Reactant of Route 5
(2-Nitroethyl)benzene
Reactant of Route 6
(2-Nitroethyl)benzene
Customer
Q & A

Q1: What makes (2-nitroethyl)benzene unique in the context of natural products?

A1: While nitro groups are commonly associated with synthetic compounds, this compound stands out as a rare example of a naturally occurring nitro compound. Its presence has been confirmed in the floral scent of the Japanese loquat (Eriobotrya japonica) [] and as a defense mechanism in certain millipede species [].

Q2: How is this compound biosynthesized in plants?

A2: Research suggests that this compound biosynthesis in loquat flowers follows a two-step enzymatic pathway. First, the enzyme CYP79D80 catalyzes the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime []. Subsequently, CYP94A90, a promiscuous fatty acid ω-hydroxylase, catalyzes the formation of this compound from the aldoxime intermediate [].

Q3: Can other plants produce this compound?

A3: While initially identified in loquat, the biosynthetic pathway involving CYP94A enzymes appears to be conserved across various dicot plants. Studies have demonstrated that CYP94As from other plant species can also catalyze the formation of this compound from (E/Z)-phenylacetaldoxime []. This suggests a broader distribution of this nitro compound in the plant kingdom.

Q4: How is this compound biosynthesized in millipedes?

A4: Studies on Eutrichodesmus elegans and E. armatus millipedes revealed that they utilize both (Z)- and (E)-phenylacetaldoximes and phenylacetonitrile as precursors for this compound biosynthesis []. This suggests a more complex biosynthetic pathway compared to plants, potentially involving multiple enzymatic steps.

Q5: What is the biological function of this compound in millipedes?

A5: Research indicates that this compound, along with (Z)- and (E)-(2-nitroethenyl)benzenes, serves as a defense allomone in Eutrichodesmus elegans and E. armatus millipedes []. These compounds are released as a deterrent against predators, showcasing a unique chemical defense mechanism.

Q6: Does the composition of defense allomones in millipedes change throughout their life cycle?

A6: Yes, studies on Eutrichodesmus elegans and E. armatus have shown that the relative composition of this compound and (2-nitroethenyl)benzenes in their defensive secretions varies depending on their life stage [, ]. This suggests a dynamic adaptation of their chemical defenses in response to changing ecological pressures throughout their life cycle.

Q7: What is the structure of this compound?

A7: this compound is an aromatic compound with the molecular formula C8H9NO2. It consists of a benzene ring substituted with a nitroethyl group at the second carbon atom.

Q8: Are there any known glycosides containing this compound?

A8: Yes, Thalictoside, isolated from Thalictrum aquilegifolium, is a glycoside with a this compound moiety []. Additionally, Semiaquilegia adoxoides roots yield a compound featuring a this compound structure linked to a glucose moiety via a xylose unit [, ].

Q9: Has this compound been utilized in synthetic chemistry?

A9: Yes, this compound derivatives have been explored in organic synthesis. For instance, a study described the synthesis of 1-aryl-2-nitro-3-(3,4,5-trimethoxyphenyl)propenes, utilizing 1,2,3-trimethoxy-5-(2-nitroethyl)benzene as a starting material []. These compounds have potential as precursors for novel mescaline derivatives.

Q10: Are there any known spectroscopic data available for this compound?

A10: While the provided abstracts don't offer specific spectroscopic details, this compound characterization typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide information about the compound's structure, functional groups, and fragmentation patterns.

Q11: What are the potential future research directions for this compound?

A11: Further research on this compound could focus on:

  • Exploration of its potential applications, for example, as a natural fungicide given its fungistatic activity [].

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